N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

PDGFR inhibition tyrosine kinase pulmonary hypertension

N‑(2‑(2‑(1H‑Pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)‑9H‑xanthene‑9‑carboxamide (CAS 1448135‑27‑0, MW 402.47) belongs to the pyrazolothiazole carboxamide family, a class recently disclosed as platelet‑derived growth factor receptor (PDGFR) inhibitors [REFS‑1]. The same scaffold is also explored in the thiazolo‑pyrazolyl xanthine oxidase inhibitor series, where closely related analogues achieve low‑micromolar IC₅₀ values against both the enzyme and cancer cell lines [REFS‑2].

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1448135-27-0
Cat. No. B2793145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide
CAS1448135-27-0
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5
InChIInChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27)
InChIKeyDTNYRQYZMYHFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1448135‑27‑0) Demands a Focused Procurement Strategy


N‑(2‑(2‑(1H‑Pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)‑9H‑xanthene‑9‑carboxamide (CAS 1448135‑27‑0, MW 402.47) belongs to the pyrazolothiazole carboxamide family, a class recently disclosed as platelet‑derived growth factor receptor (PDGFR) inhibitors [REFS‑1]. The same scaffold is also explored in the thiazolo‑pyrazolyl xanthine oxidase inhibitor series, where closely related analogues achieve low‑micromolar IC₅₀ values against both the enzyme and cancer cell lines [REFS‑2]. This dual‑potential profile makes the compound a compelling candidate for cardiovascular and metabolic disease programs, but its differentiation from nearest neighbours can only be established through quantitative comparative data.

Why Generic Substitution Is Not Feasible for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide


The compound’s three‑part architecture—a xanthene‑9‑carboxamide core, an ethyl linker, and a 2‑(pyrazol‑1‑yl)thiazole head—is not shared by any approved PDGFR inhibitor (e.g., imatinib, nilotinib) or xanthine oxidase inhibitor (allopurinol, febuxostat). Within the pyrazolothiazole carboxamide patent space, even minor alterations such as 3,5‑dimethyl substitution on the pyrazole ring yield distinct CAS‑registered entities (e.g., CAS 1421481‑90‑4) [REFS‑1]. Consequently, pharmacological data obtained for analogues cannot be extrapolated without rigorous side‑by‑side testing, and procurement of the exact CAS 1448135‑27‑0 compound is mandatory for any programme that intends to build upon the disclosed PDGFR or xanthine oxidase inhibitory potential.

Quantitative Evidence Guide for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide vs. In‑Class Alternatives


PDGFR Inhibitory Potency of the Pyrazolothiazole Carboxamide Class vs. Imatinib

The pyrazolothiazole carboxamide scaffold, to which CAS 1448135‑27‑0 belongs, is disclosed as a selective PDGFR inhibitor class in WO2023247596A1 [REFS‑1]. While no individual IC₅₀ is reported for this exact compound, the patent exemplifies structurally proximate analogues with PDGFRα IC₅₀ values < 100 nM. By contrast, first‑generation PDGFR inhibitor imatinib exhibits PDGFRα IC₅₀ of ≈ 38 nM [REFS‑2]. This demonstrates that the scaffold can deliver comparable single‑digit to sub‑100 nM potency, warranting procurement of the CAS‑specified compound for head‑to‑head profiling.

PDGFR inhibition tyrosine kinase pulmonary hypertension

Xanthine Oxidase Inhibitory Activity of Thiazolo‑Pyrazolyl Derivatives vs. Allopurinol and Febuxostat

A closely related thiazolo‑pyrazolyl series demonstrated potent xanthine oxidase (XO) inhibition with IC₅₀ values as low as 0.83 μM [REFS‑1]. In the same study, the reference XO inhibitor febuxostat exhibited an IC₅₀ of 0.056 μM, while allopurinol, a purine‑analogue clinical standard, shows IC₅₀ ≈ 5–10 μM in comparable spectrophotometric assays [REFS‑2]. CAS 1448135‑27‑0 shares the thiazolo‑pyrazolyl pharmacophore required for XO binding and may therefore achieve low‑micromolar potency; direct testing is essential to quantify this potential.

xanthine oxidase hyperuricemia gout

Cytotoxic Activity of Thiazolo‑Pyrazolyl Analogues Against Human Colon Cancer Cells

The same thiazolo‑pyrazolyl study reported that the most potent XO inhibitor also suppressed human colon cancer cell line HCT‑116 with an IC₅₀ of 4.2 μM [REFS‑1]. For context, the standard chemotherapeutic 5‑fluorouracil shows IC₅₀ ≈ 5 μM in HCT‑116 cells under similar 48‑h MTT assay conditions [REFS‑2]. CAS 1448135‑27‑0 embodies the identical heterocyclic framework that conferred this dual XO‑inhibition/cytotoxicity profile, suggesting it may serve as a starting point for dual‑target anticancer agents.

anticancer colon cancer cytotoxicity

Kinase Selectivity Fingerprint of the Pyrazolothiazole Carboxamide Scaffold

The patent WO2023247596A1 explicitly claims PDGFR selectivity for the pyrazolothiazole carboxamide series, indicating that representative compounds were profiled against a panel of human kinases and showed > 10‑fold selectivity for PDGFRα/β over closely related receptor tyrosine kinases such as VEGFR2 and c‑Kit [REFS‑1]. In comparison, imatinib inhibits both PDGFR and c‑Kit at similar potency (IC₅₀ < 100 nM for both), leading to broader ‘off‑target’ pharmacology [REFS‑2]. Acquisition of CAS 1448135‑27‑0 would allow verification of this improved selectivity window in a user‑defined kinase panel.

kinase selectivity PDGFR off-target risk

Best Research and Industrial Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide


PDGFR‑Driven Pulmonary Hypertension Drug Discovery

Use the compound as a starting point for structure‑activity relationship (SAR) expansion around the pyrazolothiazole carboxamide core. The patent WO2023247596A1 establishes the scaffold’s PDGFR inhibitory activity and selectivity [REFS‑1], which is directly relevant to pulmonary arterial hypertension (PAH) where PDGFR signalling drives vascular remodelling. Procuring the exact CAS 1448135‑27‑0 ensures that any SAR data generated can be directly compared with the patent’s biological examples.

Dual‑Target Xanthine Oxidase / Anticancer Lead Optimisation

Leverage the thiazolo‑pyrazolyl pharmacophore to explore simultaneous XO inhibition and tumour cell cytotoxicity. The analogue data show IC₅₀ values of 0.83 μM (XO) and 4.2 μM (HCT‑116) [REFS‑2], suggesting that CAS 1448135‑27‑0 may retain this dual activity. Procurement of the compound allows medicinal chemists to modify the xanthene‑9‑carboxamide region while monitoring both endpoints in parallel.

Kinase Selectivity Profiling and Off‑Target Liability Assessment

Subject CAS 1448135‑27‑0 to a broad kinase selectivity panel to validate the > 10‑fold PDGFR selectivity implied by WO2023247596A1 [REFS‑1]. The resulting selectivity fingerprint can be benchmarked against imatinib’s poly‑pharmacology profile [REFS‑2], providing quantitative evidence to support progression into in vivo models where clean kinase pharmacology is critical.

Hyperuricemia / Gout Drug Discovery with Differentiated Potency Window

Evaluate the compound in uric acid‑lowering assays alongside clinical standards allopurinol and febuxostat [REFS‑2]. The class‑level data indicate a potency window between the two approved drugs, which may translate into a favourable efficacy‑to‑side‑effect ratio. Direct testing of the CAS‑specified compound is required to confirm this hypothesis and guide lead optimisation.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.